Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate
Overview
Description
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO4S It is a derivative of benzoic acid and contains functional groups such as an ester, a sulfonyl chloride, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves the chlorosulfonation of ethyl 5-fluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Ethyl 5-fluorobenzoate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product Isolation: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the exothermic reaction safely.
Continuous Monitoring: Continuous monitoring of temperature and reaction progress to ensure consistent product quality.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Reduction: Reducing agents like LiAlH4 are employed to convert the sulfonyl chloride to a sulfonamide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Hydrolysis: Formation of 2-(chlorosulfonyl)-5-fluorobenzoic acid.
Reduction: Formation of 2-(sulfonamide)-5-fluorobenzoate.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(chlorosulfonyl)-4-fluorobenzoate: The position of the fluorine atom is different, potentially leading to variations in reactivity and selectivity.
Ethyl 2-(chlorosulfonyl)-5-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may influence its chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16(10,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXCRDLHYABAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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